

cis-Pinonic acid atmospheric formation mechanism

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Compound of Interest

Compound Name: *cis-Pinonic acid*

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An in-depth technical guide on the atmospheric formation mechanism of **cis-pinonic acid**, tailored for researchers, scientists, and drug development professionals.

Abstract

cis-Pinonic acid is a significant photooxidation product of α -pinene, one of the most abundant biogenic volatile organic compounds (BVOCs) emitted into the atmosphere.[1] Its formation is a key step in the generation of secondary organic aerosols (SOA), which have profound impacts on climate, air quality, and human health.[2][3] This document provides a detailed overview of the primary atmospheric formation mechanisms of **cis-pinonic acid**, summarizes key quantitative data from laboratory and field studies, outlines common experimental protocols for its investigation, and illustrates the core chemical pathways through detailed diagrams.

Core Atmospheric Formation Mechanisms

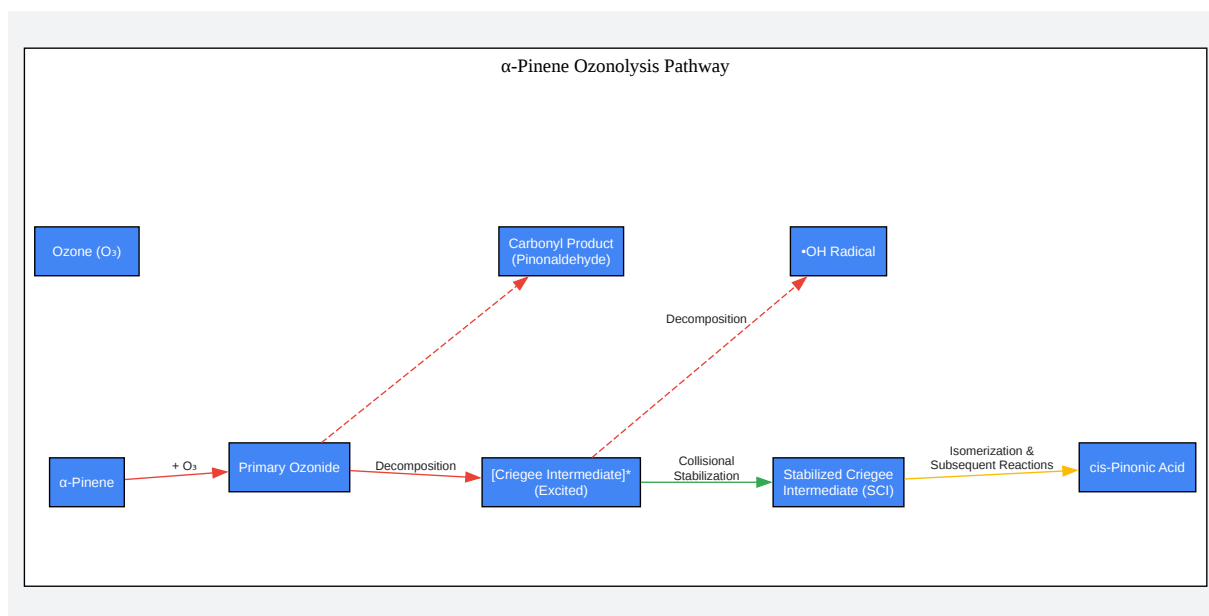
The atmospheric transformation of α -pinene into **cis-pinonic acid** is primarily driven by reactions with three key oxidants: ozone (O_3), the hydroxyl radical ($\bullet OH$), and the nitrate radical (NO_3).[4][5] These processes occur in the gas phase, leading to the formation of semi-volatile products that can partition into the aerosol phase.[2][6]

Ozonolysis of α -Pinene

The reaction between α -pinene and ozone is a major pathway for the formation of **cis-pinonic acid** and a significant source of SOA in forested regions.[7][8] The mechanism proceeds

through several key steps:

- Initial Attack: Ozone adds across the endocyclic double bond of α -pinene to form an unstable primary ozonide (Molozonide).
- Decomposition: The primary ozonide rapidly decomposes into two primary fragments: a carbonyl compound and a vibrationally excited Criegee Intermediate (CI).
- Stabilization and Reaction: A fraction of the Criegee Intermediates are stabilized through collisions (becoming stabilized Criegee Intermediates, or SCIs). The SCI can then undergo a unimolecular isomerization and subsequent reaction with atmospheric water vapor or other species, ultimately leading to the formation of **cis-pinonic acid**. This pathway is considered a dominant source of the compound.[6][9] The reaction can also produce $\bullet\text{OH}$ radicals, which then contribute to further oxidation.[3]



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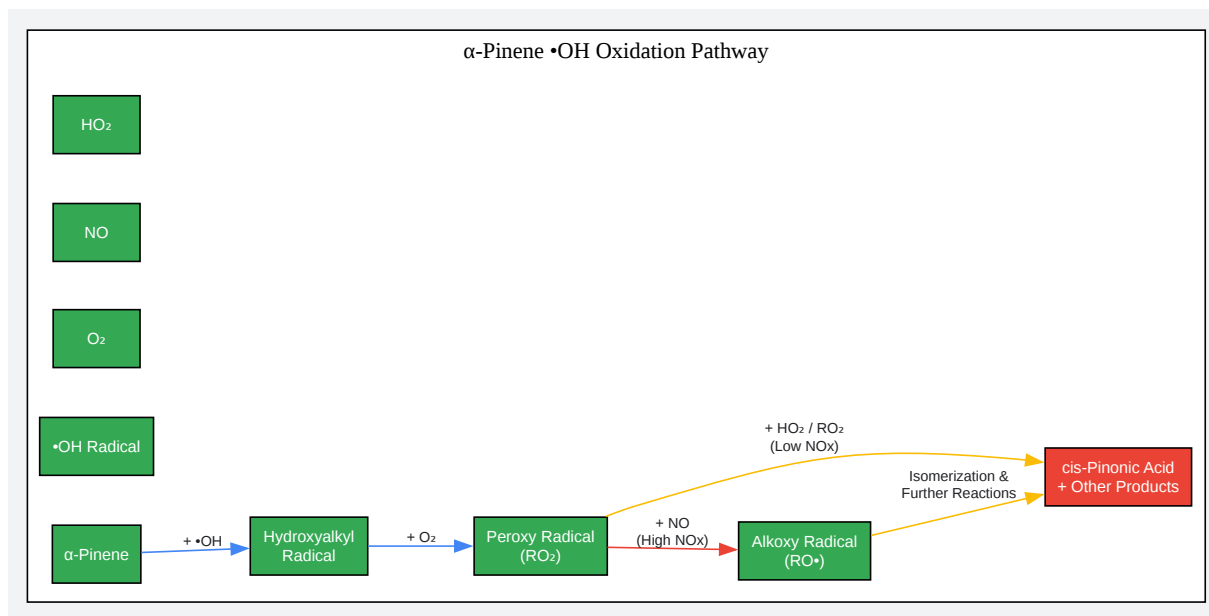
Caption: Ozonolysis pathway of α -pinene to form **cis-pinonic acid**.

Hydroxyl Radical (\bullet OH) Initiated Oxidation

During the daytime, the reaction with the hydroxyl radical (\bullet OH) is a primary degradation pathway for α -pinene.^{[2][10]} While this reaction produces a wide array of products, **cis-pinonic acid** is among the significant species formed.

- **•OH Addition:** The reaction is initiated by the electrophilic addition of an \bullet OH radical to the C=C double bond of α -pinene, forming a hydroxyalkyl radical.
- **Oxygen Addition:** Molecular oxygen (O_2) rapidly adds to the radical to form a peroxy radical (RO_2).
- **Peroxy Radical Reactions:** The fate of the RO_2 radical depends on the concentration of nitrogen oxides (NO_x).
 - **High NO_x :** The RO_2 radical reacts primarily with nitric oxide (NO) to form an alkoxy radical ($RO\bullet$), which can then isomerize or react further to yield products including **cis-pinonic acid**.
 - **Low NO_x :** The RO_2 radical can react with the hydroperoxyl radical (HO_2) or other RO_2 radicals, leading to different product distributions.

The yield of **cis-pinonic acid** from \bullet OH oxidation is highly variable and depends strongly on atmospheric conditions, particularly NO_x levels.^{[10][11]}



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Caption: OH-initiated oxidation of α -pinene leading to **cis-pinonic acid**.

Quantitative Data Summary

The formation and atmospheric prevalence of **cis-pinonic acid** are quantified by reaction rate coefficients, product yields, and direct atmospheric measurements.

Table 1: Reaction Rate Coefficients for Key Atmospheric Reactions

Reactants	Oxidant	Rate Coefficient (k) at 298 K (cm ³ molecule ⁻¹ s ⁻¹)	Conditions / Notes
α -pinene	O ₃	8.66×10^{-17}	Gas phase
α -pinene	•OH	5.37×10^{-11}	Gas phase
cis-Pinonic acid	•OH	$(3.6 \pm 0.3) \times 10^9$ M ⁻¹ s ⁻¹	Aqueous phase, pH=2[12]
cis-Pinonic acid	•OH	$(3.0 \pm 0.3) \times 10^9$ M ⁻¹ s ⁻¹	Aqueous phase, pH=10[12]
Pinic acid (protonated)	•OH	$(2.4 \pm 0.1) \times 10^9$ L mol ⁻¹ s ⁻¹	Aqueous phase[13]
Pinic acid (deprotonated)	•OH	$(2.8 \pm 0.1) \times 10^9$ L mol ⁻¹ s ⁻¹	Aqueous phase[13]

Table 2: Molar Yields of cis-Pinonic Acid and Related SOA

Precursor	Oxidant	Yield (%)	Conditions / Notes
α -pinene	$\bullet\text{OH}$	3 - 4	SOA mass yield, daytime conditions. [14]
α -pinene	NO_3	6 - 7	SOA mass yield, nighttime conditions. [14]
α -pinene	$\bullet\text{OH}$	5 ± 3	cis-Pinonaldehyde yield, a major co-product.[11]
α -pinene	$\bullet\text{OH}$	28 - 87	Range of reported cis-pinonaldehyde yields across various studies.[10]
cis-Pinonic acid	$\bullet\text{OH}$	40 - 60	SOA yield from aqueous phase oxidation.[13]

Table 3: Measured Atmospheric Concentrations of cis-Pinonic Acid

Location	Concentration (ng m^{-3})	Measurement Period / Notes
Boreal Forest (Finland)	Median: 6.7 (Summer)	$\text{PM}_{2.5}$ fraction, represents a key formation environment.
Boreal Forest (Finland)	Up to ~80	In atmospheric fine particles. [15]
Subtropical Forest	65 ± 36 (Average)	Dominated biogenic tracers, contributing 0.88% to organic matter.[15]

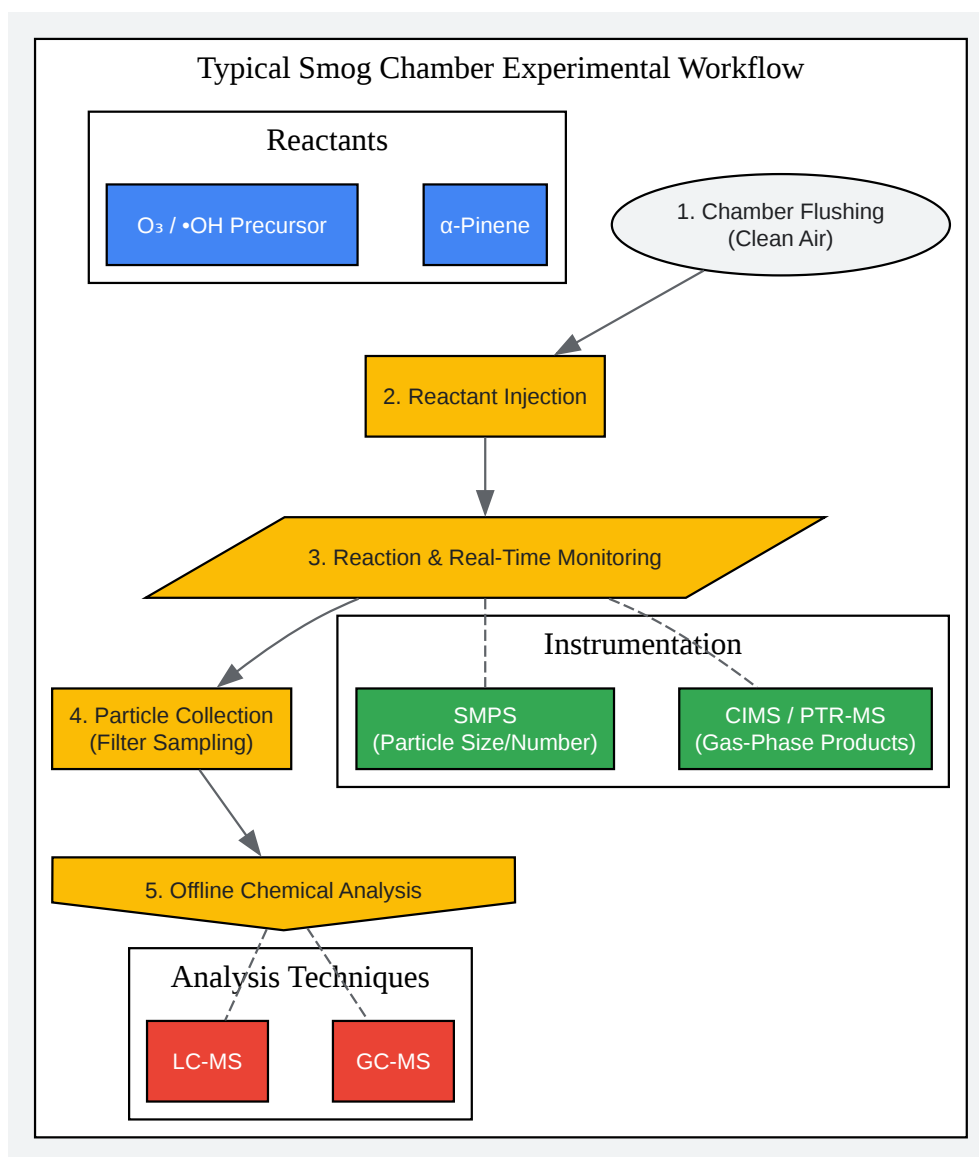
Experimental Protocols: Smog Chamber Studies

Atmospheric simulation chambers (smog chambers) are the primary tools used to investigate the formation mechanisms of SOA and products like **cis-pinonic acid** under controlled, near-atmospheric conditions.

General Protocol for α -Pinene Ozonolysis Experiment

- **Chamber Preparation:** A large (e.g., 5-190 m³) Teflon bag or vessel is flushed with purified air for an extended period (>12 hours) to establish a clean background.^{[2][16][17]} The chamber is kept in a temperature-controlled, dark enclosure to study dark ozonolysis.^[17]
- **Reactant Injection:**
 - **Ozone (O₃):** Ozone is generated by an external O₃ generator and introduced into the chamber to a desired, stable concentration (e.g., 100-500 ppbv).^{[16][17][18]}
 - **α -Pinene:** A known quantity of liquid α -pinene is injected into a heated glass bulb or flask and carried into the chamber by a stream of clean air to ensure complete volatilization (e.g., to achieve an initial concentration of 6-150 ppbv).^{[3][18]}
- **Reaction Monitoring:** The reaction is monitored in real-time using a suite of instruments:
 - **Particle Metrics:** A Scanning Mobility Particle Sizer (SMPS) measures the particle number concentration and size distribution, from which SOA mass loading is calculated.^{[17][18]}
 - **Gas-Phase Species:** A Proton-Transfer-Reaction Time-of-Flight Mass Spectrometer (PTR-TOF-MS) or Gas Chromatograph with a Flame Ionization Detector (GC-FID) monitors the decay of α -pinene and the formation of volatile products.^{[11][19]} A Chemical Ionization Mass Spectrometer (CIMS) can detect highly oxygenated molecules (HOMs).^[16]
- **Sample Collection and Analysis:**
 - **Filter Sampling:** After a sufficient reaction time (typically several hours), aerosol particles are collected on filters (e.g., Teflon or quartz fiber).
 - **Chemical Characterization:** The collected aerosol mass is extracted using a solvent. The chemical composition, including the concentration of **cis-pinonic acid**, is determined

using offline techniques like Liquid Chromatography coupled with Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[17]



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Caption: Workflow for a typical α-pinene oxidation chamber experiment.

Further Atmospheric Fate of **cis**-Pinonic Acid

Once formed, **cis-pinonic acid** is not an inert end-product. It can undergo further processing in the atmosphere, primarily in the aqueous phase of clouds, fog, and wet aerosols.

- Aqueous Phase Oxidation: It can be further oxidized by •OH radicals in cloudwater, which can lead to the formation of higher-generation products or fragmentation into smaller, more volatile compounds.[20][21][22] The SOA yield from this aqueous-phase oxidation can be substantial (40-60%).[13]
- Photolysis:**cis-Pinonic acid** can undergo direct photolysis in the aqueous phase when exposed to solar radiation (280-400 nm).[23][24] This process leads primarily to isomerization, forming 3-isopropenyl-6-oxoheptanoic acid (limononic acid).[4]
- Acid-Catalyzed Reactions: In highly acidic aerosols, **cis-pinonic acid** can undergo acid-catalyzed reactions, though its co-product, cis-pinonaldehyde, is more reactive under these conditions, forming light-absorbing compounds (brown carbon).[25][26]

These subsequent reactions affect the overall lifetime of **cis-pinonic acid** and the chemical and physical properties of the resulting aerosol particles.

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